molecular formula C21H35N3O3 B4935383 N-[2-(diethylamino)ethyl]-1-(2,4-dimethoxybenzyl)-4-piperidinecarboxamide

N-[2-(diethylamino)ethyl]-1-(2,4-dimethoxybenzyl)-4-piperidinecarboxamide

Cat. No. B4935383
M. Wt: 377.5 g/mol
InChI Key: SCCBVWPBLICPNW-UHFFFAOYSA-N
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Description

N-[2-(diethylamino)ethyl]-1-(2,4-dimethoxybenzyl)-4-piperidinecarboxamide, also known as U-47700, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by a team of researchers at Upjohn Pharmaceutical Company. U-47700 is a potent agonist of the µ-opioid receptor and has been used in scientific research to study the opioid receptor system.

Mechanism of Action

N-[2-(diethylamino)ethyl]-1-(2,4-dimethoxybenzyl)-4-piperidinecarboxamide is a potent agonist of the µ-opioid receptor. It binds to the receptor and activates it, leading to the release of endogenous opioids such as endorphins and enkephalins. This results in analgesia, sedation, and a feeling of euphoria.
Biochemical and Physiological Effects:
N-[2-(diethylamino)ethyl]-1-(2,4-dimethoxybenzyl)-4-piperidinecarboxamide has been shown to produce a range of biochemical and physiological effects. It has been shown to produce analgesia, sedation, and a feeling of euphoria. It has also been shown to produce respiratory depression, nausea, and vomiting.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(diethylamino)ethyl]-1-(2,4-dimethoxybenzyl)-4-piperidinecarboxamide in lab experiments is that it is a potent and selective agonist of the µ-opioid receptor. This makes it a useful tool for investigating the opioid receptor system. However, one limitation is that it is a synthetic opioid and may not accurately reflect the effects of endogenous opioids.

Future Directions

There are several future directions for research involving N-[2-(diethylamino)ethyl]-1-(2,4-dimethoxybenzyl)-4-piperidinecarboxamide. One area of research could be to investigate the structure-activity relationship of N-[2-(diethylamino)ethyl]-1-(2,4-dimethoxybenzyl)-4-piperidinecarboxamide and other opioid ligands. Another area of research could be to investigate the pharmacological properties of N-[2-(diethylamino)ethyl]-1-(2,4-dimethoxybenzyl)-4-piperidinecarboxamide and its effects on different opioid receptors. Finally, research could be done to investigate the potential therapeutic applications of N-[2-(diethylamino)ethyl]-1-(2,4-dimethoxybenzyl)-4-piperidinecarboxamide in the treatment of pain and other conditions.

Synthesis Methods

The synthesis of N-[2-(diethylamino)ethyl]-1-(2,4-dimethoxybenzyl)-4-piperidinecarboxamide involves several steps. The starting material is 2,4-dimethoxybenzaldehyde, which is reacted with nitroethane to form 2,4-dimethoxyphenyl-2-nitropropene. This intermediate is then reduced with sodium borohydride to form 2,4-dimethoxyphenethylamine.
The next step involves the reaction of 2,4-dimethoxyphenethylamine with diethylamine to form N-[2-(diethylamino)ethyl]-2,4-dimethoxyphenethylamine. This intermediate is then reacted with piperidinecarboxylic acid to form the final product, N-[2-(diethylamino)ethyl]-1-(2,4-dimethoxybenzyl)-4-piperidinecarboxamide.

Scientific Research Applications

N-[2-(diethylamino)ethyl]-1-(2,4-dimethoxybenzyl)-4-piperidinecarboxamide has been used in scientific research to study the opioid receptor system. It has been used to investigate the structure-activity relationship of opioid ligands and to study the pharmacological properties of the µ-opioid receptor.

properties

IUPAC Name

N-[2-(diethylamino)ethyl]-1-[(2,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35N3O3/c1-5-23(6-2)14-11-22-21(25)17-9-12-24(13-10-17)16-18-7-8-19(26-3)15-20(18)27-4/h7-8,15,17H,5-6,9-14,16H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCBVWPBLICPNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1CCN(CC1)CC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(diethylamino)ethyl]-1-[(2,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide

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